molecular formula C8H16N2O B1326714 (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol CAS No. 1217985-78-8

(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol

Cat. No.: B1326714
CAS No.: 1217985-78-8
M. Wt: 156.23 g/mol
InChI Key: XQEKTFPFYZIXMT-YPVSKDHRSA-N
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Description

(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol is a complex organic compound characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization and reduction steps. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo[1,2-a]pyrazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3S,7R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-7-ol
  • (3S,7R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-7-one
  • (3S,7R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-7-thiol

Uniqueness

(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3S,7R)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6-4-10-5-8(11)2-7(10)3-9-6/h6-9,11H,2-5H2,1H3/t6-,7?,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEKTFPFYZIXMT-YPVSKDHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC(CC2CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN2C[C@@H](CC2CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649282
Record name (3S,7R)-3-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217985-78-8
Record name (3S,7R)-3-Methyloctahydropyrrolo[1,2-a]pyrazin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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